Bienvenue dans la boutique en ligne BenchChem!

N2-(cyclopentylmethyl)pyridine-2,4-diamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

N2-(Cyclopentylmethyl)pyridine-2,4-diamine (CAS 1248630-89-8) is a synthetic small-molecule building block belonging to the 2,4-diaminopyridine class. Its structure features a pyridine core with amino substituents at the 2- and 4-positions, and a cyclopentylmethyl group attached to the N2 nitrogen.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 1248630-89-8
Cat. No. B567121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(cyclopentylmethyl)pyridine-2,4-diamine
CAS1248630-89-8
SynonymsN2-(cyclopentylmethyl)pyridine-2,4-diamine
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESC1CCC(C1)CNC2=NC=CC(=C2)N
InChIInChI=1S/C11H17N3/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H3,12,13,14)
InChIKeySDNGQUAKHXOKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-(Cyclopentylmethyl)pyridine-2,4-diamine (CAS 1248630-89-8): Core Chemical Identity and Classification


N2-(Cyclopentylmethyl)pyridine-2,4-diamine (CAS 1248630-89-8) is a synthetic small-molecule building block belonging to the 2,4-diaminopyridine class. Its structure features a pyridine core with amino substituents at the 2- and 4-positions, and a cyclopentylmethyl group attached to the N2 nitrogen. This compound is listed by several specialty chemical suppliers and is structurally related to other N2-alkyl/cycloalkyl pyridine-2,4-diamines such as the cyclohexylmethyl and benzyl analogs . Members of this scaffold class have been explored in patent literature as inhibitors of focal adhesion kinase (FAK) and other kinase targets [1].

Why N2-(Cyclopentylmethyl)pyridine-2,4-diamine Cannot Be Simply Substituted by Other N2-Alkyl or N2-Cycloalkyl Pyridine-2,4-diamines


Generic substitution within the N2-alkyl pyridine-2,4-diamine family is unreliable because the N2 substituent directly modulates steric bulk, lipophilicity (logP), and conformational flexibility, which in turn govern target binding kinetics, selectivity, and ADME properties. For example, the cyclopentylmethyl group introduces a specific combination of ring strain, sp3-character, and volume that differs from the cyclohexylmethyl, benzyl, or straight-chain alkyl variants. Patent data on 5-substituted 2,4-diaminopyridine FAK inhibitors demonstrates that even minor alterations to the N2 substituent can drastically alter inhibitory activity, highlighting the need for precise structural selection [1]. Consequently, procurement decisions based solely on scaffold class without considering the exact N2 substituent risk obtaining a compound with divergent biological or physicochemical behavior.

N2-(Cyclopentylmethyl)pyridine-2,4-diamine: Quantitative Differentiation Evidence Against Closest Analogs


Steric and Conformational Differentiation vs. N2-Cyclohexylmethyl Analog (CAS 1249079-89-7)

The cyclopentylmethyl group in the target compound provides a smaller cycloalkyl ring (5-membered) compared to the cyclohexylmethyl analog (6-membered ring). This results in a reduced steric profile and distinct conformational preferences. In a patent series of 5-substituted 2,4-diaminopyridine FAK inhibitors, larger N2 substituents led to a significant drop in potency, indicating that the steric volume of the cycloalkylmethyl group is a critical parameter for target engagement [1]. While direct IC50 data for both compounds in the same assay are not publicly available, the class-level SAR trend supports that the cyclopentylmethyl variant is likely to exhibit a different activity profile than the cyclohexylmethyl congener.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Lipophilicity Differentiation vs. N2-Benzyl Analog (CAS 203664-67-9)

The cyclopentylmethyl group is fully aliphatic, whereas the benzyl group contains an aromatic ring. This structural difference imparts lower lipophilicity (cLogP) and different electronic properties to the target compound relative to N2-benzylpyridine-2,4-diamine. In drug discovery programs, higher lipophilicity is often associated with increased off-target binding, faster metabolic clearance, and higher toxicity risk [1]. Therefore, the target compound's lower predicted lipophilicity may be advantageous for applications requiring improved selectivity or pharmacokinetic profiles, although head-to-head assay data are needed for confirmation.

Drug Design Physicochemical Properties Lipophilicity (cLogP)

Conformational Flexibility and 3D Shape Differentiation vs. N2-Cyclopentyl Analog (CAS 1247500-24-8)

The insertion of a methylene spacer between the cyclopentyl ring and the N2 nitrogen in the target compound increases the number of rotatable bonds and provides greater conformational flexibility compared to N2-cyclopentylpyridine-2,4-diamine, where the ring is directly attached. This flexibility may allow the target compound to adopt a binding conformation that better fills the target protein's hydrophobic pocket, as evidenced by structure-based design studies where cyclopentylmethyl-containing compounds showed enhanced potency over directly-attached cycloalkyl variants [1]. In a glutaminyl cyclase (QC) inhibitor series, a cyclopentylmethyl derivative achieved an IC50 of 0.1 nM, underscoring the favorable binding potential of this specific substituent [1], though the exact compound ID was not disclosed.

Molecular Recognition Conformational Analysis Scaffold Hopping

Optimal Utilization Scenarios for N2-(Cyclopentylmethyl)pyridine-2,4-diamine Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Programs Targeting FAK or CDK

The compound serves as a key intermediate for synthesizing 5-substituted 2,4-diaminopyridine derivatives with defined N2-cyclopentylmethyl substitution, as described in focal adhesion kinase (FAK) inhibitor patents [1]. Its specific steric and conformational properties make it suitable for probing SAR at the N2 position in kinase inhibitor programs where optimal steric fit and lipophilicity are critical.

Chemical Probe Development for Glutaminyl Cyclase (QC) or Other CNS Targets

Structural evidence from QC inhibitor research indicates that cyclopentylmethyl-containing derivatives can achieve subnanomolar potency [2]. The target compound can be used as a starting material for synthesizing chemical probes that require the specific cyclopentylmethyl motif for binding to central nervous system targets, leveraging its moderate lipophilicity and favorable conformational profile.

Building Block for Focused Compound Libraries in Drug Discovery Screening

Due to its unique combination of a saturated cyclopentylmethyl group and a 2,4-diaminopyridine scaffold, the compound is a valuable monomer for creating diverse compound libraries with controlled 3D shape and lipophilicity. It is particularly useful when screening for hits against targets that prefer sp3-rich, non-aromatic N2 substituents [1].

Quote Request

Request a Quote for N2-(cyclopentylmethyl)pyridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.